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Executive Summary

Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a
pioneering first-in-class alkylating deacetylase inhibitor (AK-DACI).[1][2] This novel chemical
entity represents a significant advancement in oncology by fusing the functionalities of the
alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat
into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce
DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect.
Preclinical and clinical studies have demonstrated its potential across a spectrum of
hematological malignancies and solid tumors, including those that are relapsed or refractory to
standard therapies.[1][5] This document provides an in-depth technical guide on
Tinostamustine, summarizing its mechanism of action, preclinical and clinical data, and key
experimental methodologies.

Mechanism of Action
Tinostamustine exerts its antineoplastic effects through a dual mechanism:
o DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of

crosslinks and double-strand breaks. This damage disrupts DNA replication and
transcription, ultimately triggering apoptosis.[3][4][6]
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o Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC
inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed
chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating
agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can
modulate the expression of genes involved in cell cycle control and apoptosis.[3]

This combined activity leads to superior efficacy compared to either agent administered alone.
[3] Additionally, inhibition of HDACG6 by Tinostamustine can induce the unfolded protein
response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer
cells to other therapies like proteasome inhibitors.[3]

Downstream Consequences
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Caption: Dual mechanism of Tinostamustine.

Quantitative Preclinical Data

Tinostamustine has demonstrated potent activity across a range of cancer cell lines.
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Parameter Target Value Reference
IC50 HDAC1 9 nM [7]
HDAC2 9 nM [7]
HDAC3 25 nM [7]
HDAC6 6 NM [71(8]
HDACS 107 nM [7]
HDAC10 72 nM [7]
150 Multiple Myeloma Cell 513 uM 7]
Lines

60 mg/kg per week

, _ MM1S Mouse reduced tumor growth
In Vivo Efficacy [6]
Xenograft Model and prolonged
survival.
Blood-Brain Barrier ) 16.5% (IV bolus),
] Murine Models [9]
Penetration 13.8% (CIVI)

Key Preclinical and Clinical Findings
Preclinical Studies

e Glioblastoma (GBM): In preclinical GBM models, Tinostamustine showed stronger
antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It
demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing
tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy,
and temozolomide.[2][10] Tinostamustine also acts as a radiosensitizer.[10]

e Multiple Myeloma (MM): Tinostamustine induces potent DNA damage and impairs DNA
repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like
bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38
monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11]
[12]
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e Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, Tinostamustine has shown
significant antitumor activity and slowed disease progression.[5]

Clinical Trials

Tinostamustine has been evaluated in several clinical trials for both hematological
malignancies and solid tumors.

Trial Identifier Phase Conditions Status Reference

Relapsed/Refract

o
NCT02576496 Phase 1 i ) Completed [1][5]
Hematological

Malignancies

Small Cell Lung
Cancer, Soft
Tissue Sarcoma,
Triple-negative N
NCT03345485 Phase 1/2 Recruiting [8][13]
Breast Cancer,
Ovarian Cancer,
Endometrial

Cancer

Glioblastoma

NCT05432375 Early Phase 1 ) Recruiting [41[8]
Multiforme
Malignant

NCT03903458 Phase 1 Unknown [8]
Melanoma

GBM AGILE Phase 2/3 Glioblastoma Recruiting [14]

A Phase 1 dose-escalation study in patients with relapsed or refractory hematological
malignancies established a maximum tolerated dose (MTD) of 100 mg/m2 administered over 60
minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response
rate of 37% was observed.[5]

Experimental Protocols
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In Vitro Cytotoxicity and Apoptosis Assays in
Glioblastoma

e Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were
utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G
(MGMT positive) cell lines.[10]

o Methodology:

o

Cells were seeded in 96-well plates and allowed to adhere overnight.

o Tinostamustine, vorinostat, bendamustine, or temozolomide were added at various
concentrations.

o Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a
standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

o For apoptosis analysis, cells were treated with the compounds and then stained with
Annexin V and Propidium lodide (PI).

o Flow cytometry was used to quantify the percentage of apoptotic cells.

o Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm
the apoptotic pathway.[10]
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Caption: Workflow for in vitro GBM assays.

In Vivo Glioblastoma Xenograft Models

¢ Animal Models: Nude mice were used for these studies.[10]

e Subcutaneous Model:

o U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.
[10]

o Once tumors reached a palpable size, mice were randomized into treatment groups.

o Treatment groups could include vehicle control, Tinostamustine, bendamustine,

temozolomide, and/or radiotherapy.
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o Tumor volume was measured regularly using calipers.

o Orthotopic Intra-brain Model:

[e]

Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were
stereotactically injected into the brains of the mice.[10]

[e]

Tumor growth was monitored using bioluminescence imaging.

o

Treatment was initiated, and survival was monitored as the primary endpoint.

[¢]

Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were
calculated.[2][10]

Conclusion

Tinostamustine is a promising, novel therapeutic agent with a unique dual mechanism of
action that has shown significant antitumor activity in a variety of preclinical models and early-
phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms
provides a strong rationale for its continued development in difficult-to-treat cancers such as
glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical
studies will further delineate its efficacy and safety profile, potentially establishing
Tinostamustine as a valuable addition to the oncology treatment landscape.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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